Cas no 1132709-15-9 ((1R,2R)-Bortezomib)

(1R,2R)-Bortezomib is a stereoisomer of the proteasome inhibitor Bortezomib, known for its selective and potent inhibition of the 26S proteasome. This chiral variant exhibits enhanced binding affinity and specificity toward the proteasome's β5 subunit, contributing to improved pharmacological activity. Its (1R,2R) configuration ensures greater metabolic stability and reduced off-target effects compared to other stereoisomers. The compound is widely utilized in research applications, particularly in studying mechanisms of apoptosis and cancer therapeutics, due to its reliable inhibition of NF-κB signaling. High purity and well-defined stereochemistry make it a valuable reference standard for analytical and preclinical studies. Storage under inert conditions is recommended to maintain stability.
(1R,2R)-Bortezomib structure
(1R,2R)-Bortezomib structure
商品名:(1R,2R)-Bortezomib
CAS番号:1132709-15-9
MF:C19H25BN4O4
メガワット:384.2372
CID:1030966
PubChem ID:59476170

(1R,2R)-Bortezomib 化学的及び物理的性質

名前と識別子

    • ((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
    • (1R,2R)-Bortezomib
    • [(1R)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid
    • Bortezomib Impurity H
    • N-[(1R)-1-Borono-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-D-phenylalaninamide
    • Boronic acid, B-[(1R)-3-methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-; B-[(1R)-3-Methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid; bortezomib diastereomer (R,R) (USP); bortezomib related compound A (USP)
    • PD194091
    • BDBM50571512
    • GXJABQQUPOEUTA-WBVHZDCISA-N
    • SCHEMBL8049740
    • Bortezomib Impurity (R,R-Isomer)
    • AKOS016844849
    • ((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronicacid
    • 1132709-15-9
    • (1R,2R)-Bortezomib (>85%)
    • CHEMBL4858320
    • DTXSID10732163
    • MDL: MFCD26940312
    • インチ: InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1
    • InChIKey: GXJABQQUPOEUTA-WBVHZDCISA-N
    • ほほえんだ: CC(C[C@H](NC([C@H](NC(C1=CN=CC=N1)=O)CC2=CC=CC=C2)=O)B(O)O)C

計算された属性

  • せいみつぶんしりょう: 384.1968855g/mol
  • どういたいしつりょう: 384.1968855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 11
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124Ų

(1R,2R)-Bortezomib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B675705-50mg
(1R,2R)-Bortezomib
1132709-15-9
50mg
$ 1556.00 2023-09-08
TRC
B675705-5mg
(1R,2R)-Bortezomib
1132709-15-9
5mg
$ 198.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-503929-5 mg
(1R,2R)-Bortezomib,
1132709-15-9
5mg
¥2,708.00 2023-07-11
Chemenu
CM137042-1g
((R)-3-methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
1132709-15-9 95%+
1g
$1178 2023-03-04
Crysdot LLC
CD11348857-1g
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
1132709-15-9 95+%
1g
$2450 2024-07-18
Aaron
AR008XG0-10mg
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
1132709-15-9 97%
10mg
$164.00 2025-01-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD254899-1g
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
1132709-15-9 98+%
1g
¥7273.0 2022-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-503929-5mg
(1R,2R)-Bortezomib,
1132709-15-9
5mg
¥2708.00 2023-09-05
A2B Chem LLC
AE15492-50mg
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
1132709-15-9 98% by HPLC
50mg
$1299.00 2024-04-20
A2B Chem LLC
AE15492-25mg
((R)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid
1132709-15-9 98% by HPLC
25mg
$962.00 2024-04-20

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